7-hydroxy-1,3-dimethyl-9-(naphthalen-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
7-Hydroxy-1,3-dimethyl-9-(naphthalen-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by:
- A tetrahydropyrimido[2,1-f]purine-dione core, common in bioactive molecules targeting neurological pathways .
- 1,3-Dimethyl groups at N1 and N3 positions, enhancing metabolic stability compared to unsubstituted xanthines .
- A 7-hydroxy group, which may improve solubility and hydrogen-bonding interactions with enzymes like phosphodiesterases (PDEs) or monoamine oxidases (MAOs) .
This compound is hypothesized to exhibit multitarget activity, similar to structurally related hybrids evaluated for neurodegenerative diseases .
Properties
IUPAC Name |
7-hydroxy-1,3-dimethyl-9-naphthalen-2-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-22-17-16(18(27)23(2)20(22)28)25-11-15(26)10-24(19(25)21-17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,15,26H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFZRRSFCZKFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(CN(C3=N2)C4=CC5=CC=CC=C5C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-hydroxy-1,3-dimethyl-9-(naphthalen-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves several steps. One common method includes the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a chromene derivative, followed by a domino three-component coupling reaction. This process typically requires specific conditions, such as the use of anhydrous solvents and controlled temperatures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, propargyl bromide, and sodium azides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-hydroxy-1,3-dimethyl-9-(naphthalen-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications. It is used in the synthesis of coumarin derivatives, which have valuable biological and pharmaceutical properties. These derivatives are tested for various biological activities, including anti-HIV, anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to act as a neuropeptide Y Y5 receptor antagonist, which makes it of interest in the study of neurological disorders .
Comparison with Similar Compounds
Substituent Variations at N9
*Estimated based on naphthalene’s logP (~3.1) and core structure contributions.
Key Observations :
Core Ring Modifications
Key Observations :
Key Observations :
Biological Activity
7-Hydroxy-1,3-dimethyl-9-(naphthalen-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives and features a complex bicyclic structure. Its IUPAC name reflects its intricate arrangement of naphthalene and purine moieties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have shown promising results:
- Cell Lines Tested :
- A2780 (human ovarian carcinoma)
- MCF-7 (human breast cancer)
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| A2780 | 4.47 - 52.8 | Induces cell cycle arrest at G2/M phase |
| MCF-7 | Not specified | Inhibits tubulin polymerization |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Tubulin Inhibition : It disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Molecular Docking Studies : These studies suggest that the compound interacts with the colchicine-binding site on tubulin, which is crucial for its antitumor activity .
Antioxidant Activity
Another significant biological activity attributed to this compound is its antioxidant properties . Research indicates that it may act as a potent antioxidant by scavenging free radicals and reducing oxidative stress . This activity is vital in preventing cellular damage in various diseases.
Antimicrobial Activity
Preliminary evaluations suggest that the compound may possess antimicrobial properties , although specific data on its efficacy against different pathogens remains limited. The broader class of pyrimidine derivatives has been recognized for their antibacterial and antifungal activities .
Anti-inflammatory Effects
The compound has also been implicated in exhibiting anti-inflammatory effects , which could be beneficial in treating conditions characterized by chronic inflammation. However, detailed studies are needed to elucidate the specific pathways involved .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound along with its analogs:
- Synthesis and Evaluation : A study synthesized various pyrimidine derivatives and assessed their biological activities against cancer cell lines. The results indicated that modifications to the chemical structure could enhance anticancer efficacy .
- Comparative Studies : Research comparing this compound to other known anticancer agents showed that it could potentially serve as a lead compound for further development due to its unique mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
